Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the synthesis of various organic compounds.
Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out.
Results or Outcomes: The outcomes obtained would depend on the specific reactions being carried out.
Scientific Field: Organic Synthesis
Summary of the Application: This compound is used in organic synthesis.
Methods of Application: The compound is miscible with dimethyl sulfoxide.
Results or Outcomes: The outcomes obtained would depend on the specific reactions being carried out.
Scientific Field: Materials Science
Summary of the Application: This compound is a promising nonlinear optical material.
Results or Outcomes: The compound crystallized in a centrosymmetric space group and was stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact.
Summary of the Application: This compound is a chalcone and has been synthesized, characterized, and investigated for its biological potentials.
Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out and the biological tests being performed.
Results or Outcomes: The outcomes obtained would depend on the specific reactions being carried out and the biological tests being performed.
1-(4-Fluorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula . This compound features a ketone functional group and is characterized by the presence of a fluorine atom attached to the para position of the phenyl ring. The structure can be represented as:
textF \ C6H4-CO-CH(CH3)2
This arrangement influences its chemical properties and biological activity, making it a subject of interest in various fields of research.
Research indicates that 1-(4-Fluorophenyl)-2-methylpropan-1-one exhibits notable biological activity. It has been studied for its potential interactions with various enzymes and receptors, influencing metabolic pathways. The presence of the fluorine atom enhances its binding affinity, which may contribute to its effectiveness in biological systems. Additionally, it has been found to inhibit certain cytochrome P450 enzymes, suggesting potential implications in drug metabolism and pharmacokinetics .
Several synthesis methods have been developed for 1-(4-Fluorophenyl)-2-methylpropan-1-one:
1-(4-Fluorophenyl)-2-methylpropan-1-one has several applications across various fields:
Interaction studies have shown that 1-(4-Fluorophenyl)-2-methylpropan-1-one can influence enzyme activity and receptor binding. Its ability to inhibit cytochrome P450 enzymes suggests that it may affect drug metabolism, which is crucial for understanding its pharmacological implications. Further studies are required to elucidate specific interaction mechanisms and their relevance in therapeutic contexts .
Several compounds share structural similarities with 1-(4-Fluorophenyl)-2-methylpropan-1-one, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Fluorophenyl)-2-methylpropan-1-one | Fluorine at the ortho position | Different reactivity due to fluorine's position |
| 1-(3-Fluorophenyl)-2-methylpropan-1-one | Fluorine at the meta position | Alters electronic properties compared to para |
| 1-(2-Chlorophenyl)-2-methylpropan-1-one | Chlorine instead of fluorine | Affects reactivity and biological interactions |
| 1-(2-Fluorophenyl)-2-phenylpropan-1-one | Additional phenyl group | Increases molecular complexity and potential activity |
Uniqueness: The positioning of the fluorine atom in 1-(4-Fluorophenyl)-2-methylpropan-1-one significantly influences its chemical reactivity and biological interactions. This unique feature sets it apart from similar compounds, making it a valuable subject for further research in organic synthesis and pharmacology .
1-(4-Fluorophenyl)-2-methylpropan-1-one, first synthesized in the mid-20th century, emerged as part of efforts to develop fluorinated aromatic ketones for pharmaceutical and materials science applications. Its synthesis typically involves Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride in the presence of Lewis acid catalysts like aluminum chloride. Early research focused on its potential as a precursor for psychotropic agents, leveraging the electron-withdrawing effects of the fluorine substituent to modulate bioactivity.
Nomenclature follows IUPAC guidelines:
This compound belongs to two critical chemical families:
Key structural features:
Functional groups:
| Group | Role |
|---|---|
| Ketone (C=O) | Electrophilic center for nucleophilic additions |
| Fluorophenyl | Directs regioselectivity in synthesis |
Related compounds:
1-(4-Fluorophenyl)-2-methylpropan-1-one exists as a liquid at room temperature under standard atmospheric conditions [1] [2] [3]. The compound presents as a colorless to pale-yellow transparent liquid with characteristic properties typical of aromatic ketones [1] [3]. The liquid state at ambient conditions is attributed to the molecular structure, where the fluorine substitution on the para position of the phenyl ring and the branched ketone moiety create intermolecular interactions that maintain fluidity at room temperature [1].
The compound maintains its liquid form across a range of temperatures, demonstrating stability under normal laboratory and storage conditions. The appearance may vary slightly depending on purity levels, with higher purity samples typically exhibiting a more colorless appearance, while trace impurities or oxidation products may impart a slight yellow tint [3].
The boiling point of 1-(4-Fluorophenyl)-2-methylpropan-1-one has been consistently reported as 95-97°C at 7 mmHg (reduced pressure) [4] [5] [1]. This reduced pressure boiling point indicates that under standard atmospheric pressure (760 mmHg), the boiling point would be significantly higher, estimated to be approximately 200-220°C based on typical pressure-temperature relationships for organic compounds [4].
The relatively low boiling point under reduced pressure makes this compound suitable for distillation purification methods and indicates moderate volatility characteristics. The boiling point is influenced by the presence of the fluorine atom, which affects the electronic distribution and intermolecular forces within the molecule [5].
The melting point of 1-(4-Fluorophenyl)-2-methylpropan-1-one has not been definitively established in the available literature [4]. This absence of melting point data suggests that the compound likely remains liquid at very low temperatures or has a melting point below commonly investigated temperature ranges. The liquid state at room temperature and the molecular structure containing a branched ketone moiety support this interpretation [1].
The density of 1-(4-Fluorophenyl)-2-methylpropan-1-one has been determined through both experimental measurements and predictive calculations. The predicted density is 1.048 ± 0.06 g/cm³ at standard conditions [5] [6]. Additional sources report a relative density of 1.048 measured at 25°C [1], confirming consistency across different analytical methods.
This density value indicates that the compound is slightly denser than water, which is expected for fluorinated aromatic compounds. The presence of the fluorine atom contributes to the increased density compared to non-fluorinated analogs, as fluorine has a higher atomic mass than hydrogen [6].
The refractive index provides valuable information about the compound's optical properties and molecular density. The value of 1.4980 is consistent with aromatic ketones containing fluorine substituents and indicates moderate polarizability of the molecular electronic system [6].
The solubility characteristics of 1-(4-Fluorophenyl)-2-methylpropan-1-one reflect its molecular structure, which combines both hydrophobic aromatic regions and a polar carbonyl functionality.
The compound exhibits limited solubility in water [8] [9] [10]. This poor aqueous solubility is attributed to the hydrophobic nature of the fluorophenyl group and the overall molecular architecture. The calculated LogP value of 2.66440 supports this observation, indicating a preference for lipophilic environments over aqueous phases [4].
1-(4-Fluorophenyl)-2-methylpropan-1-one demonstrates excellent solubility in most organic solvents [8]. Specific solubility has been confirmed in:
The moderate LogP value of 2.66 indicates that the compound possesses balanced polarity characteristics [4]. This makes it suitable for use in moderately polar to non-polar solvent systems. The presence of the fluorine atom enhances lipophilic character while maintaining some polar interactions through the carbonyl group .
1-(4-Fluorophenyl)-2-methylpropan-1-one exhibits excellent thermal stability under normal operating conditions, with significant thermal events occurring only at elevated temperatures [1] [13] [14].
Room Temperature to 200°C: The compound remains completely stable with no observable decomposition or structural changes [1] [13] [14]. This stability range encompasses typical laboratory and industrial processing temperatures.
200-400°C: The compound maintains structural integrity throughout this temperature range [13] . No significant thermal decomposition occurs, making it suitable for high-temperature applications within this range.
400-450°C: Initial thermal decomposition may begin to occur at temperatures approaching 436.6°C [13]. This represents the onset temperature for thermal breakdown processes.
Above 450°C, the compound undergoes significant thermal decomposition [13] [16]. The decomposition process involves:
The thermal stability of 1-(4-Fluorophenyl)-2-methylpropan-1-one is enhanced by several structural features:
Irritant